molecular formula C23H20F2N2O4 B11493009 1-(2,4-difluorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(2,4-difluorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11493009
M. Wt: 426.4 g/mol
InChI Key: UOYPBBMXWYNOKZ-UHFFFAOYSA-N
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Description

1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound characterized by its unique structural features It contains a quinoline core, substituted with difluorophenyl, dimethyl, and nitrophenyl groups

Preparation Methods

The synthesis of 1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Substitution Reactions:

    Oxidation and Reduction Steps: These steps are necessary to introduce the nitro group and to achieve the desired oxidation state of the quinoline core.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Hydrogenation: The compound can be hydrogenated to reduce double bonds within the quinoline core.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and strong bases like sodium hydroxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The difluorophenyl group enhances the compound’s binding affinity to certain receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives with various substitutions. For example:

    1-(2,4-DIFLUOROPHENYL)-4-(4-NITROPHENYL)-QUINOLINE: Lacks the dimethyl and octahydro modifications, resulting in different chemical and biological properties.

    7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE:

The uniqueness of 1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-4-(4-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H20F2N2O4

Molecular Weight

426.4 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C23H20F2N2O4/c1-23(2)11-19-22(20(28)12-23)16(13-3-6-15(7-4-13)27(30)31)10-21(29)26(19)18-8-5-14(24)9-17(18)25/h3-9,16H,10-12H2,1-2H3

InChI Key

UOYPBBMXWYNOKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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